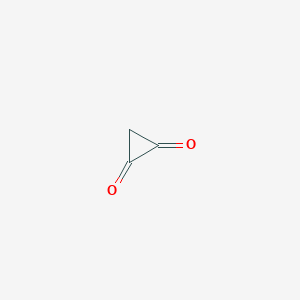

Cyclopropane-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

166756-06-5 |

|---|---|

Molecular Formula |

C3H2O2 |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

cyclopropane-1,2-dione |

InChI |

InChI=1S/C3H2O2/c4-2-1-3(2)5/h1H2 |

InChI Key |

MPGMMGPFTLLOGN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C1=O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Cyclopropane 1,2 Dione

Electronic Structure and Bonding Analysis

The electronic structure of cyclopropane-1,2-dione is significantly influenced by its three-membered ring and the presence of two adjacent carbonyl groups. This arrangement leads to unusual bonding patterns and electronic interactions that have been explored through various computational techniques.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define and characterize chemical bonds. wikipedia.orgamercrystalassn.org According to QTAIM, the presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary condition for the existence of a chemical bond. pitt.edu The properties of the electron density at the bond critical point (BCP), a minimum along the bond path but a maximum in the perpendicular plane, provide quantitative insights into the nature of the interaction.

In a theoretical study of cyclopropane-1,2-dione and its derivatives, QTAIM has been employed to investigate the nature of its chemical bonds. researchgate.net The analysis of the intramolecular distribution of the electronic charge density and the Laplacian of the electron density, ∇²ρ(r), allows for the characterization of the bonds within the molecule. researchgate.net

Theoretical investigations have focused on the nature of the carbonyl (C=O) and the intraring carbon-carbon (C-C) bonds in cyclopropane-1,2-dione. researchgate.net The presence of the electron-withdrawing carbonyl groups is expected to significantly influence the electronic properties of the C-C bonds within the highly strained three-membered ring.

QTAIM analysis reveals that the C-C bonds in cyclopropane-1,2-dione are characterized as shared-shell interactions, which is typical of covalent bonds. researchgate.net This is determined by analyzing the distribution of the electronic charge density between the interacting nuclei. researchgate.net

A key descriptor in QTAIM is the sign of the Laplacian of the electron density (∇²ρ(r)) at the BCP. A negative value indicates a concentration of electron density and is characteristic of a covalent bond, while a positive value signifies a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals interactions. Another important parameter is the total energy density, H(r), at the BCP. A negative H(r) is also indicative of a shared interaction.

Table 1: QTAIM Parameters for Selected Bonds in Cyclopropane-1,2-dione (Note: The following table is a representative example based on typical QTAIM results for similar strained ring systems. Actual calculated values may vary depending on the level of theory and basis set used in the computational study.)

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Character |

| C-C (ring) | ~0.25 | > 0 | < 0 | Strained Covalent |

| C=O | ~0.40 | > 0 | < 0 | Polar Covalent |

Data is illustrative and based on general principles of QTAIM analysis for strained cyclic ketones.

The proximity of the two carbonyl groups in cyclopropane-1,2-dione leads to significant repulsive interactions between the lone pairs of electrons on the oxygen atoms. libretexts.orglibretexts.org According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, lone pairs of electrons occupy more space and exert greater repulsive forces than bonding pairs. youtube.com The order of repulsion is generally considered to be lone pair-lone pair > lone pair-bonding pair > bonding pair-bonding pair. libretexts.org

Ring Strain and Stability Considerations

Cyclopropane (B1198618) and its derivatives are characterized by significant ring strain, which arises from the deviation of bond angles from their ideal values and from eclipsing interactions between adjacent groups. wikipedia.org In cyclopropane-1,2-dione, the presence of sp²-hybridized carbonyl carbons further exacerbates this strain.

The total ring strain in a cyclic molecule is a combination of angle strain and torsional strain. wikipedia.org

Angle Strain: This type of strain, also known as Baeyer strain, results from the deviation of bond angles from their optimal values. wikipedia.org In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to substantial angle strain. chemistryschool.netpressbooks.pub For the sp²-hybridized carbonyl carbons in cyclopropane-1,2-dione, the ideal bond angle is approximately 120°. The geometric constraints of the three-membered ring force these angles to be significantly smaller, resulting in even greater angle strain compared to cyclopropane itself. This distortion leads to weaker "bent bonds" where the orbital overlap is less effective. pressbooks.publibretexts.org

The combination of severe angle strain and substantial torsional strain makes cyclopropane-1,2-dione a highly energetic and unstable molecule. The estimated total ring strain in the parent cyclopropane is approximately 27.5 kcal/mol. libretexts.org While a specific value for cyclopropane-1,2-dione is not provided in the search results, it is expected to be significantly higher due to the presence of the two sp² centers.

Table 2: Comparison of Strain Components in Cycloalkanes (Note: This table provides a general comparison. Specific values for cyclopropane-1,2-dione would require dedicated computational studies.)

| Compound | Angle Strain | Torsional Strain | Total Ring Strain (kcal/mol) |

| Cyclopropane | High | High | ~27.5 libretexts.org |

| Cyclobutane (B1203170) | Moderate | Moderate | ~26.4 libretexts.org |

| Cyclopentane | Low | High (in planar form) | ~6.2 libretexts.org |

| Cyclohexane (B81311) | Negligible | Negligible (in chair form) | ~0 |

This table illustrates the trend of ring strain in cycloalkanes.

Computational Assessment of Strain Energy in Three-Membered Rings

Three-membered rings are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal values for sp³ and sp² hybridized carbon atoms. wikipedia.orglibretexts.org This instability, arising from a combination of angle strain and torsional strain, results in elevated heats of combustion and increased reactivity compared to their acyclic counterparts. wikipedia.orglibretexts.org Computational chemistry provides essential tools for quantifying the strain energy (SE) of these systems.

The strain in cyclopropane is a well-established benchmark, with a conventional strain energy of approximately 27.8 kcal/mol. researchgate.net The introduction of a double bond within the ring, as in cyclopropene (B1174273), dramatically increases this strain to about 54.1 kcal/mol, largely due to the greater energy required to compress the C=C-C bond angle towards 60°. nih.govnih.gov

For cyclopropane-1,2-dione, the presence of two sp²-hybridized carbonyl carbons within the three-membered ring leads to exceptionally high ring strain. The ideal bond angle for an sp² carbon is 120°, a value that is severely distorted to fit the geometric constraints of the cyclopropane ring. This severe angle strain, combined with torsional strain from eclipsing interactions, renders the diketo form highly unstable. wikipedia.orgkhanacademy.org While a precise, universally agreed-upon strain energy value for cyclopropane-1,2-dione is not consistently cited, it is understood to be substantially higher than that of cyclopropane and even cyclopropene due to the introduction of two trigonal planar centers into the constrained ring structure.

Table 1: Comparison of Strain Energies in Three-Membered Rings

| Compound | Strain Energy (kcal/mol) | Key Strain Contributor(s) |

|---|---|---|

| Cyclopropane | ~27.8 | Angle and Torsional Strain |

| Cyclopropene | ~54.1 | Increased Angle Strain |

Influence of Ring Strain on Intrinsic Reactivity and Bond Instability

The high ring strain inherent in the cyclopropane-1,2-dione structure is a primary determinant of its chemical behavior, leading to significant bond instability and heightened intrinsic reactivity. wikipedia.orgresearchgate.net The severe angle strain results in poor overlap of the orbitals forming the carbon-carbon bonds, weakening them and making them susceptible to cleavage. libretexts.org This release of strain is a powerful thermodynamic driving force for reactions involving ring-opening. researchgate.net

The instability of the C-C bonds in highly strained systems like cyclopropane means the molecule is more reactive than other alkanes. wikipedia.org The combination of angle strain and the eclipsing of bonds creates a molecule with high stored energy, predisposing it to reactions that can alleviate this strain. khanacademy.orglibretexts.org In cyclopropane-1,2-dione, this inherent instability makes the diketo form exceptionally reactive and difficult to isolate, as it readily undergoes transformations to achieve a more stable electronic and geometric configuration.

Tautomerization Processes and Energetics

Keto-Enol Tautomerization of Cyclopropane-1,2-dione

Cyclopropane-1,2-dione exists in equilibrium with its enol tautomer, 2-hydroxycyclopropenone. researchgate.netresearchgate.net This process involves the migration of a proton from a carbon atom alpha to a carbonyl group to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. oregonstate.edu For most simple ketones, the keto-enol equilibrium strongly favors the keto form. oregonstate.edunih.gov However, in the case of cyclopropane-1,2-dione, the equilibrium is drastically shifted, and the enol form is overwhelmingly predominant. researchgate.netnih.gov This preference is not driven by the typical factors influencing tautomerization but by the unique electronic properties of the three-membered ring system. researchgate.net

Determination of Activation Free Energy Barriers for Tautomerization

Computational studies using density functional theory (DFT) have been employed to determine the energetics of the tautomerization process. The activation free energy barrier for the uncatalyzed keto-enol tautomerization of cyclopropane-1,2-dione to 2-hydroxycyclopropenone is calculated to be significantly high. researchgate.netresearchgate.net Specifically, the activation free energy barrier for this conversion is reported to be 54.9 kcal/mol. researchgate.net This high barrier indicates that the uncatalyzed conversion from the diketo form to the more stable enol form is kinetically slow, despite being thermodynamically favorable.

Solvent Effects on Tautomerization Kinetics and Thermodynamics

The solvent environment plays a crucial role in the kinetics and thermodynamics of tautomerization. nih.govresearchgate.netemerginginvestigators.org For the cyclopropane-1,2-dione and 2-hydroxycyclopropenone system, computational models such as the polarizable continuum model (PCM) have been used to study the effects of a solvent like water. nih.gov

Calculations show that while the enol form is heavily favored in the gas phase, the presence of an aqueous solvent shifts the equilibrium even more strongly in favor of 2-hydroxycyclopropenone. nih.gov This is reflected in the calculated equilibrium constants (KT) for the tautomerization reaction (keto ⇌ enol). The solvent's ability to stabilize the more polar enol tautomer through hydrogen bonding and other intermolecular interactions contributes to this shift. nih.gov

Table 2: Energetics and Equilibrium Constants for Cyclopropane-1,2-dione Tautomerization

| Parameter | Gas Phase | Aqueous Solution |

|---|---|---|

| Activation Free Energy Barrier | 54.9 kcal/mol | - |

Note: The equilibrium constant KT is for the reaction 2-hydroxy-2-cyclopropen-1-one ⇌ 1,2-cyclopropanedione. The small values indicate the equilibrium lies far to the left, favoring the enol form. nih.gov

Role of Aromaticity in Governing Tautomeric Equilibria

The principal reason for the exceptional stability of the enol tautomer, 2-hydroxycyclopropenone, is aromaticity. researchgate.netnih.gov Aromaticity is a property of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons (Hückel's rule: 4n+2 π-electrons), which leads to enhanced stability.

The enol form, 2-hydroxycyclopropenone, is a derivative of the cyclopropenyl cation, a classic example of a Hückel aromatic system with 2 π-electrons (n=0). This aromatic character provides substantial resonance stabilization that is absent in the non-aromatic diketo form, cyclopropane-1,2-dione. nih.govresearchgate.net This stabilization energy overwhelmingly compensates for the high ring strain, making the enol form the thermodynamically preferred tautomer in both the gas phase and in solution. researchgate.netnih.gov Therefore, aromaticity is the governing factor that drives the tautomeric equilibrium far in favor of 2-hydroxycyclopropenone. researchgate.net

Studies on Quantum Mechanical Tunneling (QMT) in Three-Membered Ring Tautomerization

Quantum mechanical tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This effect is particularly significant for the transfer of light particles like protons in chemical reactions, such as tautomerization. In the context of three-membered ring systems, analogous to cyclopropane-1,2-dione, computational studies have explored the role of QMT in keto-enol and amino-imino tautomerization processes.

Research utilizing Density Functional Theory (DFT) at the M062X/6-311+G(d,p) level has investigated tautomerization in a series of three-membered rings. rsc.org These studies reveal that water-unassisted tautomerization processes face very high free energy activation barriers, making tunneling unlikely under such conditions. rsc.org However, the presence of water molecules can significantly lower these barriers, making QMT a feasible pathway for the reaction. rsc.org

For instance, in the one-water-assisted amino-imino tautomerization of aziridine-2,3-diimine, the activation free energy barrier is significantly reduced. rsc.org The classical over-the-barrier rate constant (kCVT) was calculated to be 10.6 s⁻¹ at 273 K. rsc.org Crucially, the inclusion of small curvature tunneling (SCT) in the calculations increased this rate constant by a factor of 15.1 to 160 s⁻¹. rsc.org This enhancement of the reaction rate is a strong indicator of nonclassical, tunneling behavior. rsc.org

Furthermore, a pronounced kinetic isotope effect (KIE) in the tautomerization of other three-membered rings in the presence of water provides additional evidence for the contribution of tunneling. rsc.org While direct computational studies on the QMT in the tautomerization of cyclopropane-1,2-dione are not extensively documented, these findings on analogous three-membered ring systems suggest that tunneling could play a significant role in its proton transfer reactions, particularly in the presence of a solvent like water that can mediate the proton transfer. rsc.orgresearchgate.net The tautomerization processes in these systems are often governed by the principle of aromaticity, which drives the formation of the enol or imine derivatives. rsc.org

Table 1: Calculated Rate Constants for Tautomerization in a Three-Membered Ring System rsc.org

| Rate Constant Type | Value (s⁻¹) at 273 K |

|---|---|

| kCVT (Classical) | 10.6 |

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a important tool for elucidating the mechanisms of complex organic reactions. While specific DFT studies on the reaction pathways of cyclopropane-1,2-dione are limited, the application of DFT to related cyclic diones and cyclopropane derivatives provides insight into the potential mechanistic pathways this molecule might undergo.

For example, DFT calculations have been successfully employed to investigate the base-catalyzed reactions of cyclobutane-1,2-dione. researchgate.net These studies explored various reaction paths, including a benzilic acid type rearrangement, by calculating the geometries of stationary points (reactants, transition states, intermediates, and products) and their corresponding energies. researchgate.net Such computational approaches allow for the determination of the most favorable reaction pathway by comparing the activation barriers of competing routes.

In the realm of cyclopropane chemistry, DFT has been used to study the mechanisms of metal-catalyzed cycloaddition reactions of vinylcyclopropanes. jiaolei.group These calculations have detailed the catalytic cycle, including steps like cyclopropane cleavage and subsequent insertions, identifying the rate-determining and stereoselectivity-determining steps. jiaolei.group The insights gained from these studies on the ring-opening and rearrangement of cyclopropane rings are valuable for predicting the reactivity of cyclopropane-1,2-dione.

Furthermore, DFT is widely used to study pericyclic reactions, such as 1,3-dipolar cycloadditions, involving cyclic systems. dergipark.org.trmdpi.com These studies often analyze the frontier molecular orbitals (HOMO-LUMO) of the reactants to predict the regioselectivity and stereoselectivity of the reaction. The energy profiles of different reaction pathways are calculated to determine whether the reaction proceeds through a concerted or stepwise mechanism.

The application of these established DFT methodologies to cyclopropane-1,2-dione could provide detailed insights into its reactivity, including its susceptibility to nucleophilic attack, rearrangement pathways, and participation in cycloaddition reactions.

Ab Initio Calculations for Stereochemical Outcome Prediction

For instance, ab initio molecular orbital (MO) calculations have been used to study the racemization and isomerization of the cyclopropane radical cation. researchgate.net Such studies can predict the preferred stereochemical pathways, such as conrotatory or disrotatory ring opening or closure, based on orbital symmetry rules and the calculated activation barriers for different stereoisomeric transition states.

In the context of 1,2-dyotropic reactions, which involve the intramolecular migration of two sigma bonds, ab initio methods have been employed to investigate the exchange of substituents on a C-C bond. scirp.org These calculations can determine the geometry of the transition state and the activation energy for the interchange, providing a basis for predicting the stereochemical course of such rearrangements.

By applying ab initio methods to cyclopropane-1,2-dione, it would be theoretically possible to predict the stereochemical outcomes of its reactions. For example, in a nucleophilic addition to one of the carbonyl groups, ab initio calculations could be used to determine the preferred face of attack (diastereoselectivity) by calculating the energies of the corresponding transition states. Similarly, for pericyclic reactions involving cyclopropane-1,2-dione, these methods could predict the stereochemistry of the products based on the calculated energy profiles of different stereochemical pathways.

Studies on Protonated Derivatives and Fragmentation Pathways

The study of protonated molecules and their fragmentation pathways is crucial for understanding their behavior in mass spectrometry and for elucidating their structure. While specific computational studies on the protonated derivatives and fragmentation of cyclopropane-1,2-dione are not extensively reported, theoretical methods can be applied to predict these pathways.

Computational studies, often in conjunction with experimental techniques like electrospray ionization mass spectrometry (ESI-MS), are used to investigate the fragmentation of protonated cyclic compounds. wvu.eduresearchgate.net DFT calculations can be employed to determine the most stable protonation sites on a molecule and to calculate the energy barriers for various fragmentation pathways of the protonated species. nih.gov

For the simple cyclopropane molecule, the mass spectrum shows a molecular ion peak and various fragment ions. docbrown.info The fragmentation pattern is a result of the cleavage of the cyclopropane ring and subsequent loss of hydrogen atoms or small neutral molecules.

In the case of cyclopropane-1,2-dione, protonation would likely occur at one of the carbonyl oxygen atoms. Computational modeling could then be used to explore the potential energy surface of the protonated molecule and identify the lowest energy fragmentation pathways. These pathways could involve ring opening, loss of carbon monoxide (CO), or other rearrangements. By calculating the relative energies of the resulting fragment ions, it is possible to predict the major peaks that would be observed in the mass spectrum of cyclopropane-1,2-dione. Such theoretical investigations provide valuable insights into the intrinsic stability and reactivity of the protonated molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Aziridine-2,3-diimine |

| Cyclobutane-1,2-dione |

| Cyclopropane |

| Cyclopropane-1,2-dione |

Synthetic Methodologies for Cyclopropane 1,2 Dione and Its Derivatives

Strategies for Three-Membered Ring Construction

The formation of the cyclopropane (B1198618) ring is the crucial step in the synthesis of these diones. The most prevalent approaches involve the reaction of a two-carbon unit (a dipolarophile or Michael acceptor) with a one-carbon unit (a carbene, carbenoid, or ylide), known as [2+1]-type cycloaddition reactions. Alternatively, direct cyclization of a suitable three-carbon precursor can also be employed.

[2+1]-Type Cycloaddition Reactions

[2+1] cycloadditions are powerful methods for forming cyclopropane rings by combining an alkene or a related π-system with a carbene or a carbene equivalent. The stereochemistry of the starting alkene is often preserved in the cyclopropane product, making these reactions highly valuable in stereospecific synthesis. openstax.orgfiveable.me

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, typically involving the reaction of an alkene with an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comwikipedia.org This method is advantageous as it often avoids the use of hazardous free carbenes or diazomethane (B1218177). tcichemicals.com A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which can enhance reactivity and yield. wikipedia.orgtcichemicals.comnih.gov

While broadly applicable, the Simmons-Smith reaction is particularly effective for unfunctionalized or electron-rich alkenes. Its application to the synthesis of electron-deficient systems that would serve as precursors to cyclopropane-1,2-diones requires specific substrate activation. For instance, the reaction can be directed by adjacent functional groups. The carbenoid can coordinate to a Lewis basic site, such as a carbonyl oxygen, delivering the methylene (B1212753) group to the proximate double bond. wikipedia.org This directed approach is crucial for achieving cyclopropanation on substrates like α,β-unsaturated dicarbonyl compounds, which are precursors to cyclopropane-1,2-dione derivatives.

Table 1: Key Features of Simmons-Smith Cyclopropanation Variants

| Method | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Standard Simmons-Smith | CH₂I₂, Zn-Cu couple | Stereospecific; avoids free carbenes; suitable for many alkenes. | thermofisher.comwikipedia.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity and yield; effective for unfunctionalized alkenes. | wikipedia.orgtcichemicals.comnih.gov |

Transition-metal catalysis, particularly with rhodium, copper, and iron complexes, provides a versatile route to cyclopropanes from diazo compounds and alkenes. mdpi.comnih.gov In these reactions, the diazo compound serves as a precursor to a metal-carbene intermediate, which then undergoes cycloaddition with an alkene. eurekalert.org This methodology is highly tunable; the choice of metal and its ligand framework can significantly influence the reaction's efficiency, regioselectivity, and enantioselectivity. mdpi.com

For the synthesis of cyclopropane-1,2-dione derivatives, this approach typically involves the reaction of a diazo compound with an alkene substrate that already contains the dicarbonyl motif or a precursor. For example, the cycloaddition of diazopropane (B8614946) to (E)-4-arylidene-pyrrolidine-2,3-dione derivatives yields pyrazoline intermediates. nih.gov Subsequent photochemical extrusion of nitrogen from these pyrazolines produces the corresponding spiro-cyclopropane derivatives. nih.gov Iron- and ruthenium-based glycoporphyrins have also been explored as catalysts for cyclopropanation reactions using diazo compounds as carbene precursors. mdpi.com

Table 2: Examples of Transition-Metal-Catalyzed Synthesis of Cyclopropane Derivatives

| Catalyst System | Diazo Compound | Substrate | Product Type | Reference |

|---|---|---|---|---|

| None (Photochemical) | 2-Diazopropane (in situ) | (E)-4-Arylidene-pyrrolidine-2,3-diones | Spiro-cyclopropyl-pyrrolidine-2,3-diones | nih.gov |

| Rhodium(II) acetate | Diazoacetoacetate | Alkenes | Substituted cyclopropanes | scribd.com |

| Iron/Ruthenium Glycoporphyrins | Ethyl diazoacetate | Styrene | Phenylcyclopropane carboxylates | mdpi.com |

The Michael-Initiated Ring Closure (MIRC) is a powerful, often stereoselective, method for synthesizing cyclopropanes. nih.govrsc.org The process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (Michael acceptor), creating an enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring and displace a leaving group. nih.gov This strategy is highly effective for constructing densely functionalized cyclopropanes. rsc.org

A prominent application of this strategy is the synthesis of spiro[cyclopropane-1,2'-indene]-1',3'-dione (B14435999) derivatives. In this reaction, a sulfur ylide adds to a substituted 2-ethylidene-1H-indene-1,3(2H)-dione in a conjugate fashion. patsnap.com The resulting intermediate undergoes intramolecular cyclization to form the spiro-cyclopropane product. patsnap.comadichemistry.com This transformation is a key example of the Corey-Chaykovsky reaction, where sulfur ylides are used to convert α,β-unsaturated carbonyl compounds into cyclopropanes. nrochemistry.comwikipedia.orgorganic-chemistry.org The choice of sulfur ylide (sulfonium vs. sulfoxonium) can influence the reaction pathway; more stabilized sulfoxonium ylides typically favor conjugate addition leading to cyclopropanation, while less stable sulfonium (B1226848) ylides may favor direct addition to a carbonyl group to form epoxides. adichemistry.com

Table 3: MIRC/Corey-Chaykovsky Synthesis of Spiro-Cyclopropane-Diones

| Michael Acceptor | Nucleophile/Ylide | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Ethylidene-1H-indene-1,3(2H)-dione | Substituted Sulfur Ylide | Cs₂CO₃ / HFIP | Spiro[cyclopropane-1,2'-indene]-1',3'-dione | patsnap.com |

| α,β-Unsaturated Ketones (Enones) | Dimethylsulfoxonium methylide | NaH / DMSO | Substituted Cyclopropanes | adichemistry.comnrochemistry.com |

Free carbenes are highly reactive, neutral species containing a divalent carbon atom. fiveable.melibretexts.org They can be generated by various methods, such as the thermal or photochemical decomposition of diazo compounds or the α-elimination of a hydrogen and a halide from a haloform using a strong base. openstax.orgacsgcipr.org For example, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and potassium hydroxide. openstax.org

These reactive intermediates add to alkenes in a concerted fashion to form cyclopropanes, typically with retention of the alkene's stereochemistry. openstax.orglibretexts.org However, the high reactivity and often low selectivity of free carbenes can lead to side reactions, limiting their synthetic utility compared to carbenoid-based methods. acsgcipr.org Despite these challenges, free carbene additions are mechanistically fundamental. The addition of dichlorocarbene to an appropriate alkene precursor represents a potential, albeit less common, route to gem-dihalocyclopropanes, which could then be hydrolyzed or otherwise converted to a cyclopropanedione system.

Direct 1,3-Cyclization Strategies

Direct 1,3-cyclization involves the formation of a bond between the first and third carbons of a three-carbon chain, typically through an intramolecular nucleophilic substitution. A classic example that generates a cyclopropane ring is the Favorskii rearrangement. wikipedia.orgorganic-chemistry.orgddugu.ac.in This reaction involves the treatment of an α-halo ketone with a base. An enolate is formed on the side of the ketone opposite the halogen, which then cyclizes to form a cyclopropanone (B1606653) intermediate. wikipedia.orgnumberanalytics.com This intermediate is then opened by the base to yield a rearranged carboxylic acid derivative. wikipedia.org

While the classic Favorskii rearrangement leads to cyclopropanones that are subsequently opened, variations of this mechanism can be harnessed to synthesize stable cyclopropane derivatives. The key is the formation of the cyclopropanone intermediate itself. wikipedia.orgorganic-chemistry.org A related process, the quasi-Favorskii rearrangement, can occur with substrates like α,α-dichlorocyclobutanols, which undergo ring contraction upon deprotonation to yield highly substituted cyclopropanes. nih.gov The application of these principles to α,α'-dihalo-β-dicarbonyl compounds or related structures could conceptually lead to cyclopropane-1,2-dione systems, although such routes are less documented than cycloaddition strategies.

Synthesis of Cyclopropane-1,2-dione Precursors and Equivalents

The direct synthesis and isolation of cyclopropane-1,2-dione are challenging due to its high ring strain and propensity for polymerization or ring-opening. Consequently, synthetic chemists have developed strategies that rely on the generation of precursors and stable equivalents, which can be unmasked or utilized in situ.

Historically, one of the primary methods for generating cyclopropanones involves the reaction of ketene (B1206846) with diazomethane. thieme-connect.de This reaction proceeds by adding freshly prepared diazomethane to a solution of ketene at low temperatures (e.g., -60°C) to yield the cyclopropanone. thieme-connect.de Another classical approach is the photodecarbonylation of cyclobutane-1,2-diones. thieme-connect.de For instance, irradiation of 2,2,4,4-tetramethylcyclobutane-1,2-dione can lead to the formation of the corresponding cyclopropanone, although this is often accompanied by polymer formation. thieme-connect.de

More contemporary and synthetically useful approaches focus on stable, handleable equivalents. Cyclopropanols, particularly 1-oxy-substituted cyclopropanes, serve as highly versatile three-carbon building blocks and are considered effective cyclopropanone equivalents. researchgate.net Their utility stems from their ability to undergo a variety of transformations, including ring-opening reactions driven by the release of ring strain. researchgate.net

Among the most efficient modern equivalents are 1-sulfonylcyclopropanols, which are employed in formal vinylidene insertion processes. chemrxiv.org These compounds can also be used in formal [3+2] cycloadditions with alkynes, catalyzed by nickel, where they serve as direct precursors to the cyclopropanone intermediate in the presence of trimethylaluminum. researchgate.net Donor-acceptor (DA) cyclopropanes, often synthesized via Corey-Chaykovsky cyclopropanation of a Knoevenagel condensation adduct, are another important class of precursors. mdpi.com For example, an 1,3-indanedione-derived alkene can be cyclopropanated with dimethylsulfoxonium methylide to produce a stable spirocyclopropane derivative. mdpi.comresearchgate.net

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of densely functionalized cyclopropane rings is a significant challenge that has been met with a variety of sophisticated techniques. These methods are crucial for accessing optically pure derivatives for applications in medicinal chemistry and materials science.

Asymmetric Cyclopropanation Techniques for Enantiomeric Purity

Asymmetric cyclopropanation is a cornerstone for producing enantiomerically enriched cyclopropane derivatives. wikipedia.org A dominant strategy involves the transition-metal-catalyzed decomposition of diazo compounds. unige.ch

Cobalt-based catalysts have proven particularly effective. For instance, a Co(II) complex of a D2-symmetric chiral porphyrin, [Co(P1)], catalyzes the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate. organic-chemistry.org This method produces cyclopropane succinimidyl esters with high yields and excellent diastereo- and enantioselectivity, which can then be converted to a wide range of optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org Another approach uses cobalt catalysts with pyridine (B92270) diimine (PDI) or chiral pyridine bis(oxazoline) (Pybox) ligands to facilitate the cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, avoiding the need for potentially explosive diazoalkanes. dicp.ac.cn

Dirhodium catalysts are also widely used. Chiral dirhodium complexes can catalyze the asymmetric cycloisomerization of 1,6-enynes to construct chiral difluoromethylated cyclopropane derivatives with excellent enantioselectivities and good functional group tolerance. nih.gov Similarly, chiral ruthenium complexes, such as Ru(II)-Pheox, are effective in the catalytic asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, yielding highly functionalized cyclopropanes with high diastereo- and enantioselectivities. researchgate.net

| Catalyst System | Substrates | Key Features | Reference |

| [Co(P1)] (Chiral Porphyrin) | Olefins + Succinimidyl diazoacetate | High diastereo- and enantioselectivity for chiral cyclopropyl carboxamide precursors. | organic-chemistry.org |

| (Pybox)CoBr₂ | Alkenes + gem-dichloroalkanes | Avoids use of diazo compounds; provides moderate to high enantioselectivity. | dicp.ac.cn |

| Chiral Dirhodium(II) | 1,6-Enynes | Asymmetric enyne cycloisomerization; high atom economy. | nih.gov |

| Ru(II)-Pheox | Allylic derivatives + Ethyl diazoacetate | High yields and excellent stereoselectivities for functionalized cyclopropanes. | researchgate.net |

Table 1: Selected Asymmetric Cyclopropanation Catalyst Systems

Application of Chiral Auxiliaries and Organocatalysts in Synthesis

The use of chiral auxiliaries provides a reliable method for introducing stereochemistry. A temporary stereocenter approach involves attaching a chiral auxiliary to the substrate, performing a diastereoselective cyclopropanation, and then cleaving the auxiliary. rsc.org For example, the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with α,β-unsaturated aldehydes to form syn-aldol products. rsc.org The hydroxyl group of this adduct then directs a subsequent diastereoselective cyclopropanation, after which a retro-aldol cleavage removes the auxiliary to yield enantiopure cyclopropane-carboxaldehydes with >95% ee. rsc.orgrsc.org

Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for stereoselective cyclopropanation. wikipedia.org Organocatalysts can activate substrates and control the stereochemical outcome of the reaction. For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles can be catalyzed by a bifunctional squaramide, leading to products with high enantioselectivities. beilstein-journals.orgbeilstein-journals.org Similarly, novel bispiro[indanedione-oxindole-cyclopropane] moieties have been synthesized via a squaramide-catalyzed [2+1] cycloaddition, demonstrating the power of this class of catalysts. buchler-gmbh.comacs.org Amino acids and their derivatives, such as L-proline, have been used to catalyze the diastereoselective cyclopropanation of vinyl sulfoxonium ylides with aldehydes and indane-1,3-dione, affording 1,2,3-trisubstituted cyclopropanes in excellent yields and diastereoselectivity. mdpi.com

| Catalyst/Auxiliary Type | Reaction | Key Features | Reference(s) |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | Temporary stereocenter approach; >95% ee. | rsc.orgrsc.org |

| Squaramide | Michael addition / [2+1] Cycloaddition | High enantioselectivity for spirocyclopropanes. | beilstein-journals.orgbeilstein-journals.orgbuchler-gmbh.comacs.org |

| L-Proline | Three-component cyclopropanation | Excellent diastereoselectivity (>20:1 dr). | mdpi.com |

| (1S,2S)-DPEDA | Cyclopropanation with sulfur ylide | Forms 1,2,3-trisubstituted cyclopropanes. | mdpi.com |

Table 2: Examples of Chiral Auxiliaries and Organocatalysts in Cyclopropane Synthesis

Diastereoselective Control in Cyclopropane-1,2-dione Derivative Synthesis

Controlling diastereoselectivity is crucial when synthesizing cyclopropanes with multiple stereocenters. Diastereocontrol can be substrate-based or reagent-based. In substrate-based control, existing stereocenters in the starting material direct the approach of the incoming reagents. A classic example is the Simmons-Smith cyclopropanation of cyclic allylic alcohols, where the hydroxyl group coordinates to the zinc carbenoid and directs the methylene transfer to the syn-face of the double bond. wiley-vch.deunl.pt This principle has been widely applied in the synthesis of complex natural products. wiley-vch.de

Reagent-based control often involves multicomponent reactions where stereochemistry is set in a controlled manner. A one-pot, three-component reaction between 4-bromomethyl-2H-chromen-2-ones, aromatic aldehydes, and activated nitriles in water proceeds with high diastereoselectivity to yield highly substituted cyclopropanes. rsc.org Similarly, a three-component stereoselective cyclopropanation of vinyl sulfoxonium ylides with indane-1,3-dione and aldehydes under mild conditions selectively produces trisubstituted cyclopropanes. rsc.org The diastereoselectivity in such reactions can be rationalized by density functional theory (DFT) studies, which can elucidate the transition states and non-covalent interactions that determine the stereochemical outcome. rsc.org A highly diastereoselective synthesis of trans-1,2-substituted cyclopropanols has also been achieved using the dizinc (B1255464) reagent CH₂(ZnI)₂ with α-chloroaldehydes, where the high trans-selectivity is attributed to the equilibration of the cyclopropoxide intermediates. nih.gov

Continuous Flow Synthesis Methods for Cyclopropane Derivatives

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.net These advantages are particularly relevant for cyclopropanation reactions, which can involve hazardous reagents or be highly exothermic.

A notable example is the use of flow chemistry for two-phase dibromocyclopropanation of alkenes. syrris.com Using a glass microreactor, bromoform (B151600) and an alkene can be reacted under phase-transfer conditions with a strong base, resulting in smooth, rapid, and high-yielding reactions at ambient conditions, surpassing the efficiency of equivalent batch reactions. syrris.com

Electrochemical methods have also been successfully integrated into flow systems. An efficient electrochemical cyclopropanation of alkenes has been developed using a nickel-catalyzed process in a continuous-flow reactor. uva.nlproject-miel.eu This method demonstrates a broad substrate scope and high functional group tolerance, operating under ambient conditions and allowing for scalability to multi-gram quantities. uva.nl

The Simmons-Smith reaction has been adapted to a continuous flow process using a packed-bed reactor containing a zinc-copper couple. thieme-connect.com This setup allows for the in-situ generation of the zinc carbenoid, which then reacts with various olefins to produce cyclopropanes in good to excellent yields with residence times as short as 15 minutes. thieme-connect.com Furthermore, multi-step "telescoped" syntheses are achievable in flow. A two-step continuous flow process has been developed for synthesizing 1,1-cyclopropane aminoketones, starting with the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by a tandem condensation and ring-contraction reaction with amines. rsc.orgrsc.org This method provides good yields and high productivity with short residence times. rsc.orgrsc.org

| Flow Method | Reaction Type | Key Advantages | Reference(s) |

| Two-Phase Microreactor | Dibromocyclopropanation | Increased mass transfer, higher rates, better selectivity. | syrris.com |

| Electrochemical Flow Cell | Ni-catalyzed Cyclopropanation | Scalable, sustainable, tolerates air and moisture. | uva.nlproject-miel.eu |

| Packed-Bed Reactor | Simmons-Smith Cyclopropanation | Rapid (15 min residence), safe in-situ reagent generation. | thieme-connect.com |

| Telescoped Flow System | Photocyclization / Ring Contraction | Multi-step synthesis with high productivity and short residence times. | rsc.orgrsc.org |

Table 3: Continuous Flow Methods for Cyclopropane Derivative Synthesis

Reactivity and Mechanistic Studies of Cyclopropane 1,2 Dione Systems

Ring-Opening Reactions

The strained three-membered ring of cyclopropane-1,2-dione and its derivatives is susceptible to cleavage under various conditions, leading to a diverse array of products. These reactions can be initiated by nucleophiles or acids, and the system can also act as a homo-Michael acceptor.

Nucleophile-Induced Ring Opening Mechanisms

The reaction of cyclopropane-1,2-dione systems with nucleophiles is a cornerstone of their chemistry, providing a pathway to 1,3-difunctionalized compounds. nih.gov These reactions, often referred to as homo-Michael additions, are analogous to the well-known Michael addition to α,β-unsaturated carbonyls. thieme-connect.comorgsyn.org The driving force for this ring-opening is the relief of the significant ring strain.

The regioselectivity of the nucleophilic attack is influenced by the substituents on the cyclopropane (B1198618) ring. In donor-acceptor (D-A) cyclopropanes, where an electron-donating group (D) and an electron-accepting group (A) are present on adjacent carbons, the nucleophile typically attacks the carbon atom bearing the donor group. mdpi.comresearchgate.net This is because the donor group stabilizes the partial positive charge that develops at this position during the transition state.

A variety of nucleophiles have been successfully employed in these ring-opening reactions, including amines, amides, hydrazines, N-heterocycles, nitriles, and the azide (B81097) ion. thieme-connect.comresearchgate.net For instance, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines leads to the formation of tetrahydroindol-4-ones. jst.go.jpresearchgate.net Similarly, reactions with 1,3-cyclodiones in the presence of a copper(II)/trisoxazoline catalyst can yield enantioenriched 1,3-cyclodione enol ether derivatives. rsc.org

The mechanism of nucleophilic ring-opening often involves the formation of a zwitterionic intermediate, although direct evidence for such intermediates can be elusive. marquette.edu In some cases, the initial ring-opened product can undergo subsequent intramolecular reactions to form various heterocyclic systems. mdpi.comresearchgate.net

Table 1: Examples of Nucleophile-Induced Ring-Opening Reactions

| Cyclopropane Derivative | Nucleophile | Product Type | Ref. |

| Cyclohexane-1,3-dione-2-spirocyclopropanes | Primary Amines | Tetrahydroindol-4-ones | jst.go.jpresearchgate.net |

| Donor-Acceptor Cyclopropanes | 1,3-Cyclodiones | 1,3-Cyclodione Enol Ethers | nih.govrsc.org |

| Donor-Acceptor Cyclopropanes | Indoles | Alkylated Indoles | acs.org |

| Cyclohexane-1,3-dione-2-spirocyclopropanes | Sodium Hydrosulfide | Tetrahydrobenzo[b]thiophen-4-ones | researchgate.net |

Acid-Catalyzed Ring Opening Pathways

Acid catalysis provides an alternative pathway for the ring-opening of cyclopropane-1,2-dione systems. The mechanism of acid-catalyzed ring-opening can vary depending on the specific substrate and reaction conditions. For instance, the cleavage of some cyclopropanone (B1606653) acetals in acidic media has been shown to proceed through either an A-1 or an A-SE2 mechanism. marquette.edu The A-1 mechanism involves a pre-equilibrium protonation followed by a rate-determining unimolecular cleavage of the cyclopropane ring, while the A-SE2 mechanism involves a rate-determining protonation of the ring. marquette.edu

In other systems, such as cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes, acid-catalyzed ring-opening with alcohol nucleophiles can lead to cleavage of a C-O bond, with evidence suggesting an SN2-like mechanism. beilstein-journals.org Lewis acids are also effective catalysts for these transformations, often activating the cyclopropane ring towards nucleophilic attack. researchgate.net For example, Lewis acid-mediated skeletal rearrangement of certain diterpenoids involves a regio- and stereospecific cyclopropane-ring opening. researchgate.net

Homo-Michael Acceptor Behavior in Ring Systems

The concept of cyclopropane-1,1-dicarboxylate derivatives acting as homo-Michael acceptors is a key aspect of their reactivity. orgsyn.org This behavior is particularly pronounced when the carbonyl groups are conformationally constrained in a way that enhances orbital overlap with the "bent bonds" of the cyclopropane ring. orgsyn.org This activation facilitates the addition of nucleophiles in a 1,5-conjugate addition fashion.

This reactivity has been exploited in various synthetic applications. For example, the homo-Michael addition of nitro compounds to 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates has been reported. researchgate.net Furthermore, the activation of donor-acceptor cyclopropanes with strong hydrogen bond donors like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate homo-Michael additions with nucleophiles such as indoles. acs.org

Cycloaddition Reactions

Cyclopropane-1,2-diones and their derivatives can participate in various cycloaddition reactions, acting as three-carbon synthons to construct five- and four-membered heterocyclic and carbocyclic rings.

[3+2]-Cycloadditions with Various Reagents

Donor-acceptor cyclopropanes are well-established as 1,3-dipole synthons and readily undergo [3+2]-cycloaddition reactions with a variety of dipolarophiles. colab.wsmsu.ru These reactions are often catalyzed by Lewis acids and provide access to a wide range of five-membered rings. msu.ruresearchgate.net

Examples of reagents that participate in [3+2]-cycloadditions with cyclopropane systems include:

Alkynes: Lewis acid-catalyzed intramolecular [3+2] cycloaddition of cyclopropane 1,1-diesters with alkynes has been used to synthesize cyclopenta[c]chromene skeletons. researchgate.netdntb.gov.ua

Nitriles: A formal [3+2] cycloaddition of cyclopropane 1,1-diesters with nitriles can be catalyzed by triflic acid, providing an efficient route to 1-pyrrolines. acs.org

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Cyclopropanone acetals have been shown to participate in [3+2] cycloadditions with PTAD. marquette.edu

Carbonyl Compounds: Donor-acceptor cyclopropanes can undergo [3+2]-cycloaddition with carbonyl compounds. msu.ru

The mechanism of these cycloadditions is generally believed to proceed through a stepwise pathway involving a zwitterionic intermediate, although concerted pathways have also been considered. marquette.edu

Table 2: Examples of [3+2]-Cycloaddition Reactions

| Cyclopropane Derivative | Reagent | Product Type | Catalyst | Ref. |

| Cyclopropane 1,1-Diesters | Alkynes | Cyclopenta[c]chromenes | Lewis Acid | researchgate.netdntb.gov.ua |

| Cyclopropane 1,1-Diesters | Nitriles | 1-Pyrrolines | Triflic Acid | acs.org |

| Cyclopropanone Acetals | 4-Phenyl-1,2,4-triazoline-3,5-dione | Pyrazolidines | - | marquette.edu |

| 2-Arylcyclopropane-1,1-diesters | N,N'-Azodicarboxylates | Pyrazolidines | Lewis Acid | msu.ru |

Formal [3+1]-Cycloadditions Leading to Heterocyclic Systems

While less common than [3+2]-cycloadditions, formal [3+1]-cycloaddition reactions of cyclopropane systems have also been reported, providing access to four-membered heterocyclic rings. These reactions often involve unique mechanistic pathways. For instance, an unusual catalyst-free thermal [2+1]-cycloaddition has been observed between certain 3-alkylidene-indolones and 3-diazo-oxindoles to form dispirocyclopropanes, which can be considered a formal [3+1] approach in a broader sense. researchgate.net Another example involves the copper-catalyzed [1+1+1] cyclotrimerization of acetophenone (B1666503) derivatives, which proceeds through a cascade process to form substituted cyclopropanes. nih.gov

Rearrangement Reactions

Cationic Cyclopropyl-Allyl Rearrangements

The rearrangement of cyclopropylcarbinyl cations to homoallyl cations, often referred to as the cyclopropylcarbinyl-homoallyl rearrangement, is a significant process in the chemistry of cyclopropane systems. This transformation is driven by the release of ring strain inherent in the three-membered ring. In the context of cyclopropane-1,2-dione systems, the generation of a cationic center adjacent to the cyclopropane ring can initiate a cascade of rearrangements.

The process typically begins with the formation of a cyclopropylcarbinyl cation. This cation is often stabilized through delocalization of the positive charge into the cyclopropane ring, leading to a non-classical carbocationic intermediate. This intermediate can then undergo ring opening to form a more stable, open-chain allyl cation. researchgate.net The stereochemistry of the starting cyclopropyl (B3062369) system can influence the rearrangement pathway. For instance, the transformation of cyclopropyl methanols into homoallylic halides demonstrates that the initially formed cyclopropyl cation can rearrange to another cyclopropyl cation or open to an allylcarbinyl cation. tubitak.gov.tr Labeling experiments have confirmed these complex rearrangements. tubitak.gov.tr

A notable example involves the reaction of an endo-cyclopropyl methanol (B129727) derivative within a benzonorbornadiene system with thionyl chloride. This reaction yields products resulting from both cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement and a sequential cyclopropyl-allylcarbinyl rearrangement followed by a 1,2-aryl shift. tubitak.gov.tr The ratio of these rearrangement products highlights the competitive nature of these pathways. tubitak.gov.tr

Recent studies have also explored these rearrangements within organometallic frameworks. For example, Au(III) σ-cyclopropyl complexes have been shown to undergo a facile ring-opening to form π-allyl complexes. nih.gov This transformation proceeds via a disrotatory electrocyclic ring-opening mechanism, as elucidated by DFT calculations. nih.gov

The table below summarizes key aspects of cationic cyclopropyl-allyl rearrangements.

| Feature | Description |

| Driving Force | Release of ring strain in the three-membered cyclopropane ring. |

| Key Intermediate | Cyclopropylcarbinyl cation, often a non-classical, delocalized species. |

| General Transformation | Cyclopropylcarbinyl cation rearranges to a more stable homoallyl (or allyl) cation. |

| Influencing Factors | Stereochemistry of the cyclopropane substrate; nature of the substituents. |

| Mechanistic Insight | Can involve competing pathways, including cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements and sequential rearrangements. |

Semipinacol Rearrangements and Ring Expansion to Cyclobutanones

Semipinacol rearrangements are a class of reactions involving the 1,2-shift of a carbon or hydrogen atom in a system containing a leaving group vicinal to a hydroxyl group, leading to the formation of a ketone or aldehyde. In the context of cyclopropane derivatives, this rearrangement can be a powerful tool for ring expansion, transforming a three-membered ring into a four-membered ring, such as a cyclobutanone. rsc.org

This type of rearrangement is particularly effective in systems where the generation of a carbocation adjacent to the cyclopropane ring is facilitated. The subsequent migration of one of the cyclopropane C-C bonds to the cationic center results in the expansion of the ring. The driving force for this process is often the formation of a stable carbonyl group. uomustansiriyah.edu.iqsynarchive.com

A modern application of this concept involves the use of 1-sulfonylcyclopropanols as stable precursors to highly reactive cyclopropanones. researchgate.net In a novel approach, the reaction of these in situ-generated cyclopropanones with lithiated 1-sulfonylbicyclo[1.1.0]butanes leads to a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement, directly affording a spiro[3.3]heptan-1-one. researchgate.net This transformation showcases a sophisticated use of semipinacol rearrangement for the construction of complex spirocyclic systems. researchgate.net

The Favorskii rearrangement, which proceeds through a cyclopropanone intermediate, shares mechanistic features with the semipinacol rearrangement and results in ring contraction of α-haloketones. uomustansiriyah.edu.iq Conversely, the semipinacol rearrangement of β-hydroxycyclopropyl systems provides a synthetic route to achieve ring expansion.

The table below outlines the key features of semipinacol rearrangements in cyclopropane systems leading to cyclobutanones.

| Starting Material Type | Rearrangement Type | Product Type | Key Features |

| 2-Heteroatom-substituted cyclopropanols | Semipinacol (Type 1) | Cyclobutanones | The rearrangement is driven by the formation of a stable carbonyl and can be initiated by various electrophiles or Lewis acids. |

| 1-Bicyclobutylcyclopropanols | Strain-relocating semipinacol | Spiro[3.3]heptan-1-ones | A specialized rearrangement where ring strain is redistributed to form a larger, spirocyclic ketone. |

Photoisomerization Processes in Diketones

The photochemistry of α-diketones is rich and varied, encompassing processes such as hydrogen abstraction, cycloaddition, and photoisomerization. researchgate.netoup.com Photoisomerization, the light-induced conversion of a molecule into a constitutional isomer or stereoisomer, can occur in α-diketones through various mechanisms, often involving excited triplet states. mdpi.comacs.org

For cyclic α-diketones, photoisomerization can compete with other photochemical pathways. For instance, the irradiation of bicyclo[2.2.1]heptene-2,3-dione leads to photoisomerization, and the quantum yield of this process is temperature-dependent. researchgate.net In some cases, triplet-sensitized irradiation can lead to E-Z isomerization in addition to other photodissociation products. researchgate.net

While direct studies on the photoisomerization of the parent cyclopropane-1,2-dione are scarce due to its instability, the behavior of related α-diketones provides insight into potential pathways. The photochemistry of α-diketones is often initiated by n→π* excitation, leading to an excited singlet state that can undergo intersystem crossing to the corresponding triplet state. mdpi.com This triplet species is often the key intermediate in subsequent chemical reactions. For example, disulfide-catalyzed photoisomerization of allyl alcohols to carbonyl compounds proceeds through a mechanism involving thiyl radicals generated under illumination. beilstein-journals.org

The table below summarizes different photo-induced processes in α-diketones.

| Diketone System | Irradiation Conditions | Observed Process |

| Bicyclo[2.2.1]heptene-2,3-dione | UV irradiation | Photoisomerization |

| (E)-2,2,3,3-tetramethylcyclopropanone O-methyloxime homologue | Triplet-sensitized irradiation | E-Z Isomerization and photodissociation |

| Diarylalkynes with O2 and disulfide | Visible light | Formation of diaryl-1,2-diketones |

Photochemistry of Cyclopropane-1,2-dione and Related Diketones

Photodecarbonylation of Cyclobutanediones to Cyclopropanones

Photochemical decarbonylation is a synthetically useful method for generating highly strained molecules that are otherwise difficult to access. The irradiation of cyclobutanediones, particularly 1,3-diones, can lead to the extrusion of a molecule of carbon monoxide (CO) to furnish a transient cyclopropanone intermediate. chemrxiv.orgchemrxiv.org

This reaction typically proceeds from the excited singlet state following α-cleavage (Norrish Type I cleavage). For example, the irradiation of 2,4-bis(spirocyclohexyl)-1,3-cyclobutanedione results in the formation of a transient cyclopropanone, which can be trapped or undergo further photochemical reactions. chemrxiv.org The quantum yield for the decarbonylation of related strained ketones like 3-oxetanone (B52913) and N-Boc-3-azetidinone has been measured to be 0.35 and 0.47, respectively, highlighting the efficiency of this photochemical process. chemrxiv.org

The stability of the resulting cyclopropanone is a critical factor. In many cases, the cyclopropanone is not isolated but is identified through trapping experiments or spectroscopic observation of its subsequent reaction products. For instance, the photodecarbonylation of some cyclobutanediones in the presence of furan (B31954) leads to the formation of a Diels-Alder adduct, confirming the intermediacy of the cyclopropanone.

The table below presents quantum yields for the photochemical decarbonylation of various strained ketones.

| Substrate | Quantum Yield (Φ) |

| 3-Oxetanone | 0.35 |

| N-Boc-3-azetidinone | 0.47 |

| Cyclobutanone | 0.18 |

| p-Substituted Phenyl Aldehydes | ~0.4–1.0 |

Photochemical Formation of Cyclopropane-1,2-diols from Precursors

An important photochemical route to cyclopropane-1,2-diol systems involves the irradiation of β-hydroxy ketones. researchgate.netrsc.org This intramolecular reaction is a powerful method for constructing the strained three-membered ring with vicinal hydroxyl functionalities.

The reaction is typically initiated by the excitation of the carbonyl group, followed by intramolecular hydrogen abstraction from the γ-position by the excited carbonyl oxygen. This process, known as a Norrish-Yang reaction, generates a 1,4-biradical intermediate. Subsequent cyclization of this biradical leads to the formation of the cyclopropane ring.

A well-studied example is the irradiation of 3-hydroxy-1-(o-methylaryl)-2,2,4-trimethylpentan-1-ones in methanol. researchgate.netrsc.org This reaction yields a mixture of trans- and cis-cyclopropane-1,2-diols, alongside other products like 1,3-diketones and benzocyclobutenols, which arise from competing photochemical pathways. researchgate.netrsc.org The cyclopropane-1,2-diols formed are often sensitive to air and can be readily oxidized to the corresponding 1,3-diketones. researchgate.net

The efficiency and outcome of the reaction can be influenced by the structure of the starting β-hydroxy ketone and the reaction conditions, such as the solvent and irradiation wavelength. researchgate.net

The table below summarizes the photochemical formation of cyclopropane-1,2-diols from β-hydroxy ketone precursors.

| Precursor | Product | Key Intermediate | Reaction Type |

| 3-Hydroxy-1-(o-methylaryl)-2,2,4-trimethylpentan-1-one | trans- and cis-Cyclopropane-1,2-diols | 1,4-Biradical | Intramolecular γ-hydrogen abstraction (Norrish-Yang) |

Photodimerization Processes of Conjugated Cyclopropyl Ketones

The photochemistry of conjugated cyclopropyl ketones has been a subject of significant interest. cdnsciencepub.com Ultraviolet irradiation of these systems can lead to the formation of cyclobutane-type photodimers. cdnsciencepub.com This dimerization is a well-established phenomenon for α,β-unsaturated ketones, and its occurrence in conjugated cyclopropyl ketones highlights the reactivity of the enedione system. cdnsciencepub.com

In a study on 3-carene-2,5-dione, a bicyclo[4.1.0]heptane derivative, UV irradiation in acetone (B3395972) yielded three distinct cyclobutane-type photodimers. cdnsciencepub.com Detailed spectroscopic analysis, including nuclear Overhauser effects, revealed the stereochemistry of these dimers. The two major products were identified as head-to-head dimers with anti-anti-anti and syn-anti-syn configurations, while the minor product was a head-to-tail dimer. cdnsciencepub.com A key finding was that the cyclobutane (B1203170) and cyclohexane (B81311) rings were cis-fused in all three dimers, as confirmed by the absence of epimerization when treated with sodium methoxide (B1231860) in methanol. cdnsciencepub.com Notably, despite the presence of the conjugated cyclopropane ring, no evidence of its photochemical ring-opening was observed in either the starting monomer or the resulting photodimers. cdnsciencepub.com

The formation of these dimers proceeds through the [2+2] cycloaddition of the carbon-carbon double bond of the enedione system of two monomer units. The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry of the resulting cyclobutane ring are influenced by the reaction conditions and the structure of the starting ketone.

| Starting Material | Photoproducts | Stereochemistry | Key Findings |

| 3-carene-2,5-dione | Three cyclobutane-type photodimers | Major: head-to-head (anti-anti-anti and syn-anti-syn); Minor: head-to-tail. All with cis-fused cyclobutane and cyclohexane rings. | No photochemical opening of the cyclopropane ring was observed. cdnsciencepub.com |

Photoinduced Decarboxylation and Acyl Radical Addition

Photoinduced decarboxylation of α-ketoacids provides an effective method for generating acyl radicals, which can then participate in various addition reactions. organic-chemistry.orgnih.govsioc-journal.cn This strategy has been successfully applied to the hydroacylation of cyclopropenes, yielding functionalized cyclopropane derivatives. organic-chemistry.orgresearchgate.net

In a recent study, a visible-light-mediated photocatalytic hydroacylation of cyclopropenes was developed using α-ketoacids as the acyl source. organic-chemistry.org The reaction is initiated by the photoinduced decarboxylation of the α-ketoacid, which generates an acyl radical. This radical then adds regioselectively to the less substituted carbon of the cyclopropene (B1174273) double bond. organic-chemistry.org The process is highly diastereoselective, affording the trans-isomer of the polysubstituted cyclopropane product. organic-chemistry.org

Mechanistic studies have confirmed the involvement of an acyl radical pathway, which proceeds via a single-electron transfer and subsequent decarboxylation. organic-chemistry.org The efficiency of the reaction is dependent on the photocatalyst, with iridium complexes such as Ir(ppy)₂(dtbpy)PF₆ proving to be highly effective. organic-chemistry.org The reaction is also sensitive to the presence of light, a photocatalyst, and a base, with their absence halting the reaction. organic-chemistry.org This methodology demonstrates broad substrate scope and high functional group tolerance, making it a valuable tool for the synthesis of complex cyclopropane-containing molecules. organic-chemistry.orgresearchgate.net

| Reactants | Catalyst/Conditions | Product | Key Mechanistic Steps |

| Cyclopropenes and α-ketoacids | Visible light, Ir(ppy)₂(dtbpy)PF₆ photocatalyst, base | trans-2-acylcyclopropanes | Photoinduced decarboxylation of α-ketoacid to form an acyl radical, followed by regioselective and diastereoselective addition to cyclopropene. organic-chemistry.org |

Electrochemistry of Cyclopropane-1,2-dione Analogues

The electrochemical behavior of cyclopropane-1,2-dione analogues provides valuable insights into their redox properties and reaction mechanisms. Techniques such as cyclic voltammetry and square wave voltammetry are instrumental in these investigations. researchgate.netresearchgate.netresearchgate.net

Electroreduction Mechanisms of Organic Compounds

The electrochemical reduction of organic compounds typically involves the transfer of one or more electrons from the electrode to the molecule. researchgate.net This process can generate radical anions or other reactive intermediates, which may then undergo further chemical reactions. researchgate.net The specific mechanism of electroreduction is highly dependent on the structure of the compound, the solvent, the supporting electrolyte, and the electrode material. researchgate.netmdpi.com

For cyclopropane derivatives, the strained ring system can influence the reduction potential and the stability of the resulting intermediates. The presence of electron-withdrawing groups, such as the dione (B5365651) functionality in cyclopropane-1,2-dione, is expected to facilitate reduction. The initial electron transfer likely leads to the formation of a radical anion, which can then be protonated or undergo ring-opening, depending on the reaction conditions. Understanding these fundamental steps is crucial for controlling the outcome of electrochemical reactions involving these compounds. researchgate.net

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to study the redox behavior of chemical species. rsc.orge-bookshelf.deresearchgate.net CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about the oxidation and reduction potentials of a compound and the stability of the electrochemically generated species. researchgate.netrsc.orgsoton.ac.uk SWV is a pulse technique that offers higher sensitivity and is well-suited for quantitative analysis and mechanistic studies. researchgate.netmdpi.come-bookshelf.de

Studies on analogues of cyclopropane-1,2-dione, such as dienones and other cyclopropanated systems, have utilized these techniques. For instance, CV has been used to investigate the electrochemical behavior of dienones in acetonitrile, revealing details about their redox processes. researchgate.net In other systems, such as indole-based sulfonamide derivatives, CV and SWV have been employed to determine electrochemical parameters and elucidate the irreversible nature of their oxidation processes. nih.gov The position of substituents on the ring can dramatically influence the electrochemical behavior, including the susceptibility to electropolymerization. nih.gov For 1,2- and 1,4-dihydroxybenzenes, SWV signals were only observed at lower frequencies in solvents with low permittivity. mdpi.com

| Technique | Information Obtained | Application to Cyclopropane Analogues |

| Cyclic Voltammetry (CV) | Oxidation/reduction potentials, reversibility of redox processes, stability of intermediates. rsc.org | Investigation of the redox behavior of dienones and other cyclopropanated systems. researchgate.net |

| Square Wave Voltammetry (SWV) | High sensitivity for quantitative analysis, mechanistic insights. e-bookshelf.de | Elucidation of irreversible oxidation processes in indole-based sulfonamide derivatives. nih.gov |

Spectroelectrochemical Investigations of Redox Behavior

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and spectral properties of a molecule. This powerful approach allows for the direct observation and characterization of intermediates formed during electrochemical reactions.

In the context of cyclopropane-1,2-dione analogues, spectroelectrochemical studies can be employed to monitor changes in the electronic structure upon reduction or oxidation. For example, by coupling UV-Vis spectroscopy with cyclic voltammetry, it is possible to correlate changes in the absorption spectrum with specific redox events observed in the voltammogram. This can help to identify the species responsible for each peak and to follow their subsequent chemical reactions. While specific spectroelectrochemical studies on cyclopropane-1,2-dione itself are not detailed in the provided context, the application of this technique to related systems, such as donor-acceptor cyclopropanes, has been used to investigate their redox-triggered reactions and the formation of new chromophores. acs.org These studies provide a framework for how the redox behavior of cyclopropane-1,2-dione and its derivatives could be investigated to gain a deeper understanding of their reaction mechanisms.

Spectroscopic and Structural Characterization

X-ray Crystallography for Molecular Structure Determination

Confirmation of Relative and Absolute Stereochemistry and Conformation

X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including its stereochemistry and conformation. researchgate.netrsc.org For chiral derivatives of cyclopropane-1,2-dione, this technique can establish the absolute configuration. rsc.org The analysis of various cyclopropane (B1198618) derivatives has revealed key structural features.

For instance, studies on cis-2,3-di-tert-butylcyclopropanone have shown that steric hindrance between the bulky cis substituents forces the carbonyl group to be non-planar. Calculations indicate the carbonyl oxygen is bent out of the plane by approximately 12°. cdnsciencepub.comresearchgate.net This distortion is a direct consequence of the interaction between the C2—C3 bond of the ring and the carbonyl π-orbitals, a feature absent in the corresponding trans isomer which maintains a planar carbonyl group. cdnsciencepub.comresearchgate.net

In another example, the structure of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net The crystallographic data provided precise bond lengths, confirming the connectivity and structure of this complex spiro compound. mdpi.com

Below is a table summarizing selected structural data obtained from crystallographic studies of cyclopropane derivatives.

| Compound/Feature | Parameter | Value | Reference |

| cis-2,3-di-tert-butylcyclopropanone | Carbonyl out-of-plane bend | ~12° | cdnsciencepub.comresearchgate.net |

| cis-2,3-di-tert-butylcyclopropanone | Bu-C2-C3 bond angle | 135°-136° | cdnsciencepub.com |

| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | C(1)–C(2) bond length | 1.542 Å | mdpi.com |

Analysis of Dimer Formation and Intermolecular Hydrogen Bonding

X-ray crystallography is also a powerful tool for analyzing the supramolecular assembly of molecules in the crystal lattice, including the formation of dimers and other aggregates through intermolecular forces like hydrogen bonding. iucr.orgmdpi.com While specific data on dimer formation in cyclopropane-1,2-dione is limited, the principles are well-established from studies of other functionalized molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are fundamental for identifying functional groups and providing a unique "fingerprint" for a compound. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. pg.edu.plmasterorganicchemistry.com The carbonyl (C=O) group, central to cyclopropane-1,2-dione, gives rise to a particularly strong and sharp absorption band. bham.ac.uk

The position of the C=O stretching frequency is highly sensitive to the molecular environment, especially ring strain. researchgate.netbham.ac.uk In typical acyclic ketones, this band appears around 1715 cm⁻¹. bham.ac.uk However, incorporating the carbonyl group into a strained ring system shifts this frequency higher. For the highly strained cyclopropanone (B1606653), the C=O stretching vibration is observed at an exceptionally high wavenumber of approximately 1815 cm⁻¹. bham.ac.uk This significant shift is a hallmark of the three-membered ring structure. In the case of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione, two distinct carbonyl stretching bands were observed at 1732 cm⁻¹ and 1703 cm⁻¹, corresponding to the two different ketone environments in the indanedione moiety. mdpi.com

The table below lists characteristic IR absorption frequencies for carbonyl groups in various cyclic ketones.

| Compound | Ring Size | C=O Stretching Frequency (cm⁻¹) | Reference |

| Cyclohexanone | 6 | 1715 | pressbooks.pub |

| Cyclopentanone | 5 | 1750 | pressbooks.pub |

| Cyclobutanone | 4 | 1785 | pressbooks.pub |

| Cyclopropanone | 3 | 1815 | bham.ac.uk |

| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | 3 (spiro) | 1732, 1703 | mdpi.com |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.netresearchgate.net It provides a detailed vibrational fingerprint of a molecule, often revealing vibrations that are weak or absent in the IR spectrum. cdnsciencepub.com

The Raman spectrum of a cyclopropane-containing molecule provides distinct signatures related to the three-membered ring. Studies on cyclopropane fatty acids have identified characteristic marker bands for the cyclopropyl (B3062369) ring, with notable peaks observed around 2992, 1222, and 942 cm⁻¹. researchgate.net Early studies of the parent cyclopropane molecule identified the polarized Raman line at 1187 cm⁻¹ as the symmetric "breathing" mode of the carbon ring, a key identifier for this structural unit. ias.ac.in The complete Raman spectrum, with its unique pattern of peak positions and intensities, serves as a valuable tool for structural confirmation of cyclopropane-1,2-dione derivatives. cdnsciencepub.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. aip.orgrsc.org This technique is exclusively sensitive to chiral molecules, making it an exceptionally powerful tool for determining the absolute configuration of enantiomers in solution. unifesp.brnih.gov

For a chiral derivative of cyclopropane-1,2-dione, the VCD spectrum provides a unique pattern of positive and negative bands. By comparing the experimental VCD spectrum to one predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the R or S configuration), the true absolute configuration can be unambiguously assigned. nih.govresearchgate.net VCD has proven effective in the stereochemical analysis of complex natural products and other chiral molecules, often succeeding where other methods are inconclusive. nih.govmdpi.com The application of VCD to chiral cyclopropanediones allows for the direct elucidation of their absolute stereochemistry, a critical aspect of their chemical identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For cyclopropane-1,2-dione and its derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the molecular framework, while advanced techniques like NOESY provide insights into their stereochemistry.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of cyclopropane derivatives provide key information about the electronic environment of the protons and carbon atoms within the molecule. The strained nature of the cyclopropane ring and the presence of two adjacent carbonyl groups in cyclopropane-1,2-dione significantly influence the chemical shifts.

¹H NMR Spectroscopy:

The protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum, generally between 0 and 2 ppm. acdlabs.com However, the presence of two electron-withdrawing carbonyl groups in cyclopropane-1,2-dione would be expected to shift these proton signals downfield. In substituted cyclopropanes, the chemical shifts and coupling constants of the ring protons are highly dependent on the nature and stereochemical arrangement of the substituents.

For instance, in cis-1-formyl-2-acetylcyclopropane, a derivative of 1,2-diacylcyclopropane, the cyclopropane protons appear as multiplets in the ¹H NMR spectrum. nih.gov The analysis of coupling constants is crucial for determining the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy: